Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate
Overview
Description
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate is a complex organic compound with a molecular formula of C23H18Cl2N2O4 and a molecular weight of 457.306 Da . This compound is characterized by its unique structure, which includes dichlorophenyl and methylbenzoyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloroaniline with methyl 4-aminobenzoate under specific conditions to form the intermediate product. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-[(2,5-dichlorophenyl)amino]carbonyl]benzoate: Shares structural similarities but differs in the position and type of substituents.
Methyl 2-amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoate: Another related compound with similar functional groups but different overall structure.
Uniqueness
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate is unique due to its specific combination of dichlorophenyl and methylbenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-13-4-3-5-14(10-13)21(28)26-19-11-15(6-8-17(19)23(30)31-2)22(29)27-20-12-16(24)7-9-18(20)25/h3-12H,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVMHBBVQRUIMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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